4-Methylumbelliferyl alpha-D-galacturonic acid

Description

Systematic Nomenclature and Synonyms

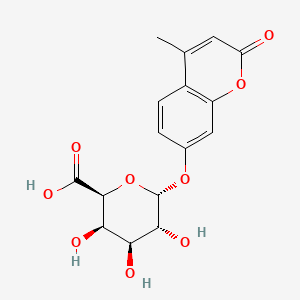

This compound is systematically named (2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid . Key synonyms include:

| Synonym | CAS Number | IUPAC Name |

|---|---|---|

| This compound | 67968-37-0 | (2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

| 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid | N/A | N/A |

| DTXSID80858117 | N/A | N/A |

The compound is also referred to as This compound in abbreviated nomenclature.

Molecular Formula and Weight

This compound has the molecular formula C₁₆H₁₆O₉ and a computed molecular weight of 352.29 g/mol . Its structure comprises a galacturonic acid moiety (α-D-galactopyranuronic acid) linked via a glycosidic bond to the 4-methylumbelliferyl group (a 4-methyl-7-hydroxycoumarin derivative).

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₉ |

| Molecular Weight | 352.29 g/mol |

| PubChem CID | 71750690 |

Three-Dimensional Conformational Analysis

The compound adopts a pyranose ring conformation for the galacturonic acid portion, with the anomeric carbon in the α-configuration. The 4-methylumbelliferyl group is attached at the C6 position of the galacturonic acid ring. While detailed conformational studies are limited, the galacturonic acid ring likely exists in a chair conformation (¹C₄ or ⁴C₁), stabilized by intramolecular hydrogen bonding between hydroxyl groups and the carboxylic acid moiety. The 4-methylumbelliferyl group introduces steric and electronic effects due to its chromen ring system.

Crystallographic Data and Hydrogen Bonding Patterns

No published crystallographic data exist for this compound. However, its hydrogen bonding patterns can be inferred from its functional groups:

| Functional Group | Potential Hydrogen Bonds |

|---|---|

| Carboxylic acid (-COOH) | Intramolecular H-bond with C2/C3 hydroxyl groups |

| C3/C4/C5 hydroxyl groups | Hydrogen bonds with adjacent oxygen atoms or water molecules |

| 4-Methylumbelliferyl oxygen | H-bond donor/acceptor interactions with polar groups |

The absence of crystallographic data highlights the need for future structural studies to validate these interactions.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12+,13+,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQXEQLMMNGFDU-ADVQIIOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858117 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67968-37-0 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves coupling alpha-D-galacturonic acid with 4-methylumbelliferone (4-MU) using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction proceeds via activation of the carboxylic acid group of galacturonic acid, followed by nucleophilic attack by the hydroxyl group of 4-MU.

Reaction Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility of the carbohydrate.

-

Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1–1.0 mol% to accelerate acyl transfer.

-

Temperature : 0–4°C during activation, followed by room-temperature stirring for 12–24 hours.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (GalA:4-MU) | 1:1.2 | Prevents 4-MU dimerization |

| Reaction Time | 18–24 hours | Maximizes conversion |

| DMAP Concentration | 0.5 mol% | Balances rate and side reactions |

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) byproducts, and the crude product is precipitated using ice-cold diethyl ether.

Enzymatic Synthesis Using Glycosidases

Recent studies highlight the use of retaining glycosidases for stereospecific glycosidic bond formation. For example, α-galacturonidases from Aspergillus niger catalyze transglycosylation between 4-MU and galacturonic acid donors.

Key Advantages :

-

Stereoselectivity : Enzymes ensure α-configuration at the anomeric center, avoiding costly protecting-group strategies.

-

Mild Conditions : Reactions occur at pH 5.0–6.0 and 30–37°C, preserving acid-labile functional groups.

Limitations :

-

Donor Specificity : Enzymes often require activated donors like p-nitrophenyl α-D-galacturonate, increasing costs.

-

Scale-Up Challenges : Low volumetric productivity (typical yields: 20–35%) compared to chemical methods.

Purification and Isolation Strategies

Ion-Exchange Chromatography

Crude 4-MU-α-GalA is purified using DEAE-Sepharose or Q-Sepharose columns. The negatively charged galacturonic acid moiety facilitates binding at pH 7.0–8.0, while contaminants are eluted with a 0–500 mM NaCl gradient.

Typical Protocol :

Hydrophobic Interaction Chromatography (HIC)

To remove residual 4-MU, HIC on Phenyl-Sepharose is employed. The hydrophobic 4-MU moiety binds strongly in high-salt buffers (1.5 M (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>), while 4-MU-α-GalA elutes earlier.

Structural Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR confirm the α-anomeric configuration and glycosidic bond integrity:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (Mobile phase: 20% MeCN in 50 mM NH<sub>4</sub>OAc, pH 5.0) resolves 4-MU-α-GalA (t<sub>R</sub> = 8.2 min) from 4-MU (t<sub>R</sub> = 12.5 min).

Optimization of Synthetic Efficiency

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl alpha-D-galacturonic acid primarily undergoes hydrolysis reactions. When exposed to specific enzymes like alpha-galactosidase, the compound is cleaved to release 4-methylumbelliferone, a fluorescent product .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using alpha-galactosidase.

Oxidation and Reduction: Limited information is available on oxidation and reduction reactions involving this compound.

Substitution: Not commonly involved in substitution reactions due to its specific functional groups

Major Products

The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which exhibits strong fluorescence and is easily detectable using spectrophotometric methods .

Scientific Research Applications

4-Methylumbelliferyl alpha-D-galacturonic acid is extensively used in various fields of scientific research:

Mechanism of Action

The compound functions as a substrate for alpha-galactosidase enzymes. Upon enzymatic cleavage, the glycosidic bond between the galacturonic acid and 4-methylumbelliferone is broken, releasing the fluorescent 4-methylumbelliferone. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of alpha-galactosidase enzymes, and the pathway involves the hydrolysis of the glycosidic bond .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Variants in 4-Methylumbelliferyl Glycosides

The structural diversity of 4-MU derivatives lies in the sugar moiety, anomeric configuration (α/β), and additional functional groups. Key analogs include:

Key Observations :

- Anomeric Configuration: α-linked derivatives (e.g., 4-MU-α-D-galactopyranoside) are less common than β-anomers but critical for enzymes with strict stereospecificity, such as α-galactosidases .

- Uronic Acid vs. Neutral Sugars: The presence of a carboxylic acid group in galacturonic or glucuronic acid derivatives enhances water solubility and alters charge-dependent enzyme interactions compared to neutral sugars (e.g., galactopyranose) .

Lipase Substrates

4-MU esters with varying acyl chains (e.g., capric [C10], lauric [C12], oleic [C18:1] acids) are used to profile lipase activity. For instance:

- 4-MU decanoate (MUD4): Hydrolyzed by lipases with preference for medium-chain substrates.

- 4-MU laurate (MUL4) : Mimics polysorbate 20 (PS-20) degradation, relevant in biotherapeutic stability studies.

- 4-MU oleate (MUO4) : Targets lipases acting on polysorbate 80 (PS-80) .

Its uronic acid moiety makes it ideal for pectinases or polygalacturonases, which cleave α-linked galacturonic acid in pectin .

Glycosidase Substrates

- 4-MU-cellobioside and 4-MU-lactoside : Hydrolyzed by endoglucanases (e.g., CenC from Cellulomonas fimi), demonstrating flexibility in substrate recognition for β-linked disaccharides .

- 4-MU-phosphate (MUP) : Used in phosphatase assays; fluorination (e.g., DIFMUP) lowers the leaving group’s pKa (4.7 vs. 7.8 for MUP), enhancing catalytic efficiency in Cdc25A phosphatase studies .

- 4-MU-β-D-N-acetylneuraminic acid : A neuraminidase substrate; hydrolysis releases 4-MU, enabling quantification of viral or bacterial sialidase activity .

Comparison with 4-MU-α-D-GalA : The α-linked galacturonic acid in 4-MU-α-D-GalA is distinct from β-linked substrates like 4-MU-lactoside or neuraminic acid derivatives. This configuration likely restricts its utility to α-specific galacturonidases, which are pivotal in plant biomass degradation .

Biological Activity

4-Methylumbelliferyl alpha-D-galacturonic acid (4-MUGA) is a synthetic fluorogenic substrate widely utilized in biochemical research, particularly for detecting enzyme activity. Its primary application is as a substrate for the enzyme alpha-galactosidase, facilitating the study of enzyme kinetics and the diagnosis of lysosomal storage diseases. This article delves into the biological activity of 4-MUGA, its mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₆O₉

- Molecular Weight : 352.29 g/mol

4-MUGA functions as a substrate specifically for alpha-galactosidase enzymes. Upon hydrolysis, the glycosidic bond between galacturonic acid and 4-methylumbelliferone is cleaved, releasing the fluorescent product 4-methylumbelliferone. This reaction can be quantitatively measured, providing insights into enzyme activity levels.

Enzyme Detection

4-MUGA is primarily used to detect and quantify alpha-galactosidase activity in various biological samples. This is particularly significant in clinical diagnostics for lysosomal storage disorders, where deficiencies in this enzyme lead to the accumulation of substrates that can cause cellular dysfunction.

Table 1: Applications of 4-MUGA in Biological Research

| Application | Description |

|---|---|

| Enzyme Kinetics | Used to study the kinetics of alpha-galactosidase and other glycosidases. |

| Diagnostic Assays | Employed in assays for lysosomal storage diseases such as Fabry disease. |

| Quality Control | Applied in industrial settings to ensure enzyme activity in products. |

Study on Enzyme Activity

In a study examining enzyme kinetics, researchers utilized 4-MUGA to assess alpha-galactosidase activity across various biological samples. The results demonstrated a direct correlation between substrate concentration and fluorescence intensity, validating its use as a reliable indicator of enzyme activity .

Clinical Relevance

Research has shown that measuring alpha-galactosidase activity using 4-MUGA can aid in diagnosing conditions such as Fabry disease. In one clinical case study involving patients with suspected lysosomal storage disorders, the hydrolysis of 4-MUGA was significantly lower compared to healthy controls, indicating enzyme deficiency .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Fluorogenic Substrates

| Compound | Target Enzyme | Unique Features |

|---|---|---|

| This compound | Alpha-galactosidase | High sensitivity for lysosomal storage diseases |

| 4-Methylumbelliferyl alpha-D-galactopyranoside | Alpha-galactosidase | Used for similar assays but less specific |

| 4-Methylumbelliferyl beta-D-glucuronide | Beta-glucuronidase | Targets different enzymatic pathways |

Q & A

Q. How is 4-methylumbelliferyl alpha-D-galacturonic acid used to detect alpha-D-galacturonidase activity in enzymatic assays?

This compound serves as a fluorogenic substrate for alpha-D-galacturonidase. Upon enzymatic cleavage, the 4-methylumbelliferone (4-MU) moiety is released, emitting fluorescence at 450 nm (excitation: 360 nm). To quantify activity, incubate the enzyme with the substrate in a buffer optimized for pH and temperature (e.g., citrate-phosphate buffer, pH 4.5). Terminate the reaction with a basic solution (e.g., 1 M glycine-NaOH, pH 10.5) to maximize fluorescence intensity. Calibrate using a 4-MU standard curve .

Q. What are the critical storage conditions for this compound to ensure stability?

Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. For prepared solutions, use anhydrous DMSO or ethanol to avoid moisture-induced degradation. Avoid repeated freeze-thaw cycles, as this can reduce substrate integrity. Confirm purity via HPLC before use, especially if long-term storage is required .

Q. How does the structural specificity of this compound influence its utility in glycosidase research?

The alpha-D-galacturonic acid moiety mimics the natural substrate of pectin-degrading enzymes, making it ideal for studying enzymes like polygalacturonases. Its fluorogenic properties enable real-time monitoring of enzymatic activity without secondary labeling steps. Comparative studies with analogs (e.g., 4-MU-beta-D-glucuronide) can reveal substrate specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic activity measurements using 4-methylumbelliferyl substrates?

Variations arise from differences in assay conditions (e.g., pH, temperature) or substrate purity. Standardize protocols by:

- Using high-purity substrates (≥98% by HPLC) to minimize interference from free 4-MU .

- Validating enzyme kinetics (Km, Vmax) under controlled conditions.

- Cross-referencing with orthogonal methods (e.g., RP-HPLC-CAD to detect degradation products) .

- Reporting detailed metadata, including buffer composition and instrument calibration .

Q. What experimental strategies can differentiate between alpha-D-galacturonidase and other glycosidases when using this compound?

- Inhibition assays : Use specific inhibitors (e.g., galacturonic acid analogs) to block alpha-D-galacturonidase activity.

- Substrate competition : Co-incubate with non-fluorogenic substrates (e.g., polygalacturonic acid) to assess competitive binding.

- Structural analysis : Compare cleavage patterns with 4-MU derivatives of other sugars (e.g., 4-MU-alpha-D-glucuronide) using X-ray crystallography or molecular docking .

Q. How can this compound be applied to study pectin degradation dynamics in plant-pathogen interactions?

- Time-resolved assays : Monitor fluorescence to track pectinase secretion during fungal/ bacterial colonization.

- Localization studies : Use fluorescent microscopy with tissue sections treated with the substrate to map enzymatic activity spatially.

- Mutant analysis : Compare activity in wild-type vs. pectinase-deficient microbial strains to link gene function to substrate utilization .

Q. What are the limitations of using this compound in high-throughput screening (HTS) platforms?

- Autofluorescence interference : Screen library compounds for intrinsic fluorescence at 360/450 nm.

- Substrate solubility : Optimize DMSO concentration (<1% v/v) to avoid precipitation in aqueous buffers.

- Signal normalization : Include controls for non-enzymatic hydrolysis (e.g., heat-inactivated enzyme) and plate reader variability .

Methodological Considerations

Q. How to design a kinetic study using this compound to characterize novel glycosidases?

- Substrate titration : Vary substrate concentration (0.1–10× Km) to determine Michaelis-Menten parameters.

- pH profiling : Test activity across a pH gradient (3.0–7.0) to identify optimal conditions.

- Temperature stability : Pre-incubate enzyme at different temperatures (20–50°C) to assess thermostability.

- Data analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate Km and Vmax, and compare with structurally related enzymes .

Q. What quality control measures are essential when synthesizing this compound in-house?

- Purity assessment : Validate via HPLC (≥98% purity) and mass spectrometry.

- Contaminant screening : Test for free 4-MU (<0.005%) using fluorescence scans.

- Stereochemical verification : Confirm alpha-anomer configuration via NMR or specific rotation measurements (e.g., [α]D = -66° to -62° in pyridine) .

Data Interpretation and Validation

Q. How to address non-linear fluorescence signals in time-course assays with 4-methylumbelliferyl substrates?

- Inner filter effect : Dilute samples to ensure absorbance <0.1 at excitation wavelength.

- Enzyme inactivation : Include a positive control (e.g., commercial alpha-D-galacturonidase) to confirm linearity.

- Data correction : Apply background subtraction for buffer autofluorescence and instrument drift .

Q. What computational tools can enhance the interpretation of enzymatic data generated with this compound?

- Molecular docking : Use AutoDock or Schrödinger to model substrate-enzyme interactions.

- Phylogenetic analysis : Compare enzyme sequences with known alpha-D-galacturonidases (e.g., Aspergillus spp.) to infer functional motifs.

- Kinetic simulation : Employ COPASI or KinTek Explorer to predict enzyme behavior under varying substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.